molecular formula C18H19N2S+ B12333834 Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-

Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-

Cat. No.: B12333834
M. Wt: 295.4 g/mol
InChI Key: VCZBIKURSGZDKK-UHFFFAOYSA-N
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Description

Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-: is a synthetic organic compound belonging to the class of benzothiazolium salts. This compound is known for its unique structural features and has been widely studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- typically involves the reaction of 2-methylbenzothiazole with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product as a benzothiazolium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include methanol and ethanol, and the reaction is often carried out at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolium oxides, while reduction can produce benzothiazolium hydrides .

Scientific Research Applications

Chemistry: In chemistry, Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- is used as a precursor for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials .

Biology: In biological research, this compound is utilized as a fluorescent probe due to its strong fluorescence properties. It is employed in imaging techniques to study cellular structures and processes .

Medicine: It is investigated for its antimicrobial and anticancer properties .

Industry: Industrially, this compound is used in the production of dyes and pigments. Its unique structural features make it suitable for use in various industrial applications, including the manufacturing of optical materials .

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, leading to changes in cellular functions. The compound’s fluorescence properties enable it to act as a probe, allowing researchers to visualize and study cellular processes .

Comparison with Similar Compounds

  • Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]methyl]-3-ethyl-, perchlorate
  • Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-5,6-dimethoxy-3-propyl-, iodide
  • Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-propynyl)-, bromide

Uniqueness: Benzothiazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl- stands out due to its specific structural configuration, which imparts unique fluorescence properties. This makes it particularly valuable in applications requiring fluorescent probes, such as imaging and diagnostic techniques .

Properties

Molecular Formula

C18H19N2S+

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C18H19N2S/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18/h4-13H,1-3H3/q+1

InChI Key

VCZBIKURSGZDKK-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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